molecular formula C8H6O3 B1584447 2-Hydroxyisophthalaldehyde CAS No. 3328-69-6

2-Hydroxyisophthalaldehyde

Cat. No.: B1584447
CAS No.: 3328-69-6
M. Wt: 150.13 g/mol
InChI Key: JJOPQMAMJLOGFB-UHFFFAOYSA-N
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Description

2-Hydroxyisophthalaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of isophthalaldehyde, characterized by the presence of a hydroxyl group at the second position of the benzene ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of isophthalaldehyde. This process typically requires the use of strong oxidizing agents and specific reaction conditions to ensure the selective introduction of the hydroxyl group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxyisophthalaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Hydroxyisophthalaldehyde exerts its effects is primarily through its reactive aldehyde and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, forming covalent bonds with target molecules. In biological systems, it can interact with proteins and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyisophthalaldehyde’s unique combination of aldehyde and hydroxyl groups makes it particularly versatile in chemical synthesis and research applications. Its ability to form stable complexes and participate in diverse reactions sets it apart from its analogs .

Properties

IUPAC Name

2-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOPQMAMJLOGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323171
Record name 2-Hydroxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3328-69-6
Record name 3328-69-6
Source DTP/NCI
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Record name 2-Hydroxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyisophthalaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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